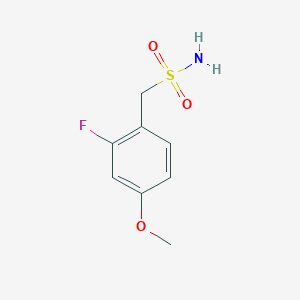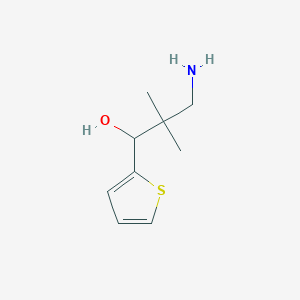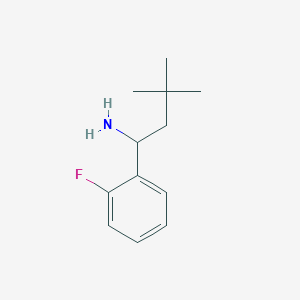
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a butan-1-amine backbone, with two methyl groups at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine typically involves the reaction of 2-fluorobenzyl chloride with 3,3-dimethylbutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
化学反応の分析
Types of Reactions: 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to certain biological targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different pharmacological properties.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used as a designer drug.
Uniqueness: 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group with a butan-1-amine backbone and two methyl groups at the third carbon position sets it apart from other similar compounds.
特性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7,11H,8,14H2,1-3H3 |
InChIキー |
NRIQWWQSHXYCOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C1=CC=CC=C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)



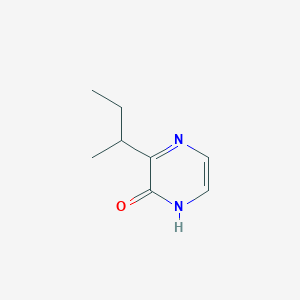
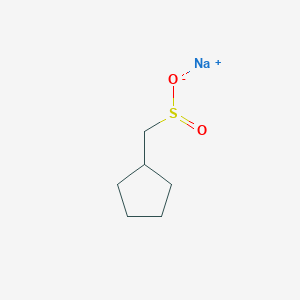
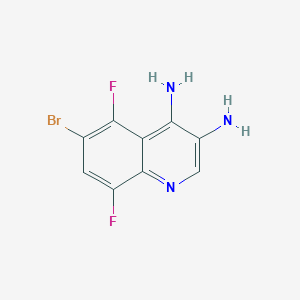

![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

